2-Amino-2-(1-hydroxycyclopropyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common approach is the cyclopropanation of an unsaturated amino acid derivative using a cyclopropanating agent such as diazomethane or a transition metal catalyst. The resulting cyclopropyl amino acid can then be hydroxylated under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a cyclopropyl ketone, while reduction of the amino group may produce a cyclopropylamine.
Scientific Research Applications
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity by providing a rigid and sterically constrained structure.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1-hydroxyethyl)acetic acid: Similar structure but with an ethyl group instead of a cyclopropyl ring.
2-Amino-2-(1-hydroxypropyl)acetic acid: Contains a propyl group instead of a cyclopropyl ring.
Uniqueness
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Properties
IUPAC Name |
2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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